3-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Overview
Description
3-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Peptides and Heterocyclic Compounds
The compound is utilized as a reagent in synthetic chemistry for the preparation of peptides and heterocyclic compounds. Rao et al. (2016) developed a new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), for the synthesis of N-protected amino acid-ASUD esters, which are active esters useful in peptide synthesis. This method provides an alternative to using DCC, a potent skin allergen, and preserves the enantiomeric purity of amino acids (Rao et al., 2016).
Pharmacological Screening
El-Telbany et al. (1977) described the synthesis and pharmacological screening of certain azaspiro compounds, including derivatives of 3-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one, for potential biological activities (El-Telbany et al., 1977).
Chemical Synthesis Strategies
Sinibaldi and Canet (2008) discussed the synthetic approaches to spiroaminals, highlighting the significance of compounds like this compound in the development of novel chemical synthesis strategies due to their complex structure and potential biological activities (Sinibaldi & Canet, 2008).
Enantioselective Oxidation
Kashiwagi et al. (1999) explored the enantioselective electrocatalytic oxidation of racemic amines using a chiral 1-azaspiro[5.5]undecane N-oxyl radical, demonstrating the compound's utility in achieving enantiopurity in chemical reactions (Kashiwagi et al., 1999).
Analgesic Activity
Cohen et al. (1978) reported on the analgesic activity of novel spiro heterocycles, including 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, showcasing the potential therapeutic applications of such compounds (Cohen et al., 1978).
Properties
IUPAC Name |
3-amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-7-4-11(15)14-8-3-6-12(10-14)5-1-2-9-16-12/h1-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXBZERCJCNUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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